Solubility Enhancement in Organic Solvents: H-Hyp(tBu)-OtBu.HCl vs. H-Hyp-OH
H-Hyp(tBu)-OtBu.HCl exhibits significantly enhanced solubility in common organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and methanol compared to the unprotected parent compound, trans-4-hydroxy-L-proline (H-Hyp-OH) . This increased solubility facilitates higher concentration reactions and more efficient coupling in solid-phase peptide synthesis .
| Evidence Dimension | Solubility in organic solvents |
|---|---|
| Target Compound Data | Soluble in DCM, DMF, methanol, ethanol |
| Comparator Or Baseline | H-Hyp-OH: Limited solubility in organic solvents, primarily water-soluble |
| Quantified Difference | Qualitative improvement enabling homogeneous reaction conditions at higher concentrations |
| Conditions | Standard peptide synthesis solvents at room temperature |
Why This Matters
Enhanced organic solubility reduces the need for specialized solvent mixtures and improves the efficiency of coupling reactions in SPPS, leading to higher crude peptide purity and yield.
